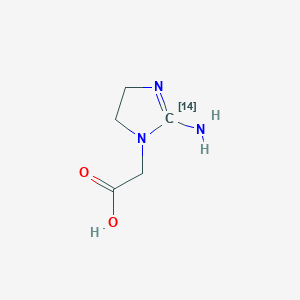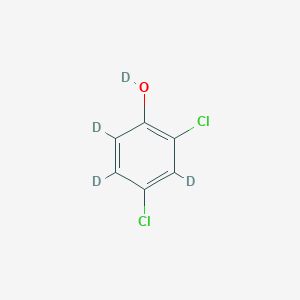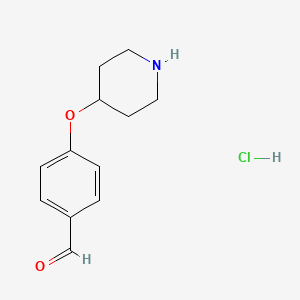
3-Bromo-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the third position and a dihydroquinolinone core structure. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzyl bromide with ethyl acetoacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Another approach involves the bromination of 3,4-dihydroquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dihydroquinolinone core can be oxidized to form quinolinone derivatives.
Reduction Reactions: Reduction of the carbonyl group in the quinolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Substituted quinolinone derivatives.
Oxidation: Quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Scientific Research Applications
3-Bromo-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Biology: It is used as a building block in the synthesis of biologically active molecules and as a probe to study biological pathways.
Material Science: Quinolinone derivatives are explored for their potential use in organic electronics and as fluorescent probes.
Mechanism of Action
The mechanism of action of 3-Bromo-3,4-dihydroquinolin-2(1H)-one depends on its specific biological targetThe bromine atom at the third position may enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one: Lacks the bromine atom at the third position.
4-Hydroxyquinolin-2-one: Contains a hydroxyl group at the fourth position instead of a bromine atom.
Quinolin-2-one: Fully aromatic quinolinone without the dihydro structure.
Uniqueness
3-Bromo-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12) |
InChI Key |
RZBZJWOYASHRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


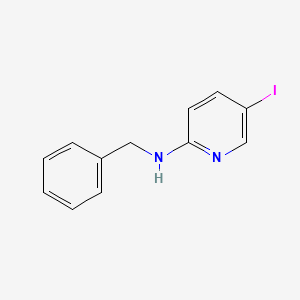

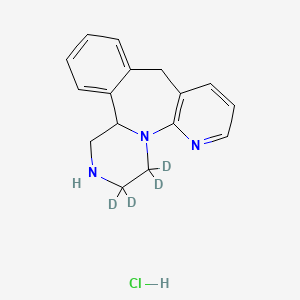
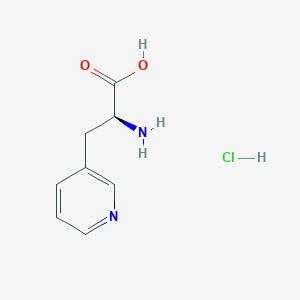
![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)

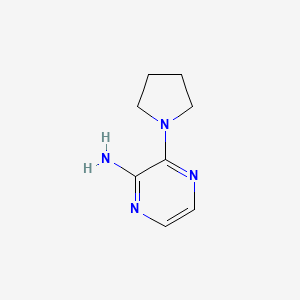
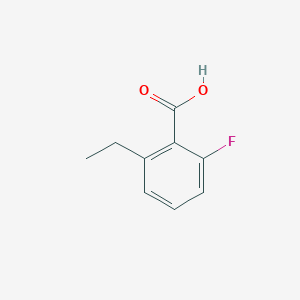
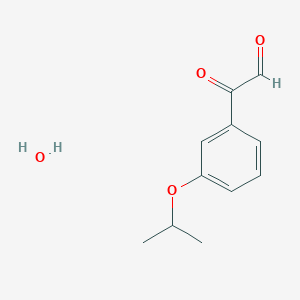
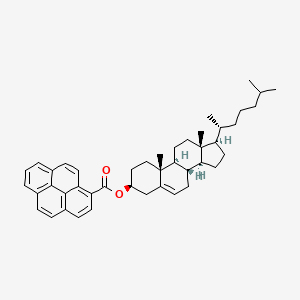
![2,6-Bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol](/img/structure/B1499917.png)
